6-amino-1H-indole-3-carboxylic acid hydrochloride
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Overview
Description
6-amino-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-indole-3-carboxylic acid hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the Fischer indole synthesis to increase yield and reduce costs. This could include the use of alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-indole-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
6-amino-1H-indole-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A plant hormone with distinct applications in agriculture and plant biology.
Uniqueness
6-amino-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-amino-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5;/h1-4,11H,10H2,(H,12,13);1H |
InChI Key |
NQQNDGJOOUFVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)O.Cl |
Origin of Product |
United States |
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